molecular formula C5H2ClF2N B104385 3-Chloro-2,5-difluoropyridine CAS No. 851179-00-5

3-Chloro-2,5-difluoropyridine

Cat. No. B104385
M. Wt: 149.52 g/mol
InChI Key: ATKDHGGWYZLPPJ-UHFFFAOYSA-N
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Description

3-Chloro-2,5-difluoropyridine is a halogenated pyridine derivative that is of interest in various fields of chemistry due to its potential applications in the synthesis of biologically active compounds and materials with unique properties. The presence of chlorine and fluorine atoms on the pyridine ring can significantly influence the reactivity and electronic characteristics of the molecule, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of fluorinated pyridines can be achieved through several methods. One approach involves the use of nickel complexes as demonstrated in the synthesis of new tetrafluoropyridines, which could potentially be adapted for the synthesis of 3-chloro-2,5-difluoropyridine . Another method includes the preparation of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which, while not the same compound, showcases the versatility of chloro-fluoropyridines as intermediates for synthesizing N-heterocycles . Additionally, the synthesis of related compounds like 2-chloro-3-(2',2',2'-trifluoroethoxy)-pyridine from nicotinamide via Hofmann degradation and other steps indicates the complexity and multi-step nature of synthesizing such halogenated pyridines .

Molecular Structure Analysis

The molecular structure of chloro- and difluoropyridines has been extensively studied using various spectroscopic techniques and computational methods. For instance, 2-chloro-6-(trifluoromethyl)pyridine has been characterized by FT-IR, NMR, and DFT calculations, providing insights into the vibrational frequencies, chemical shifts, and molecular electrostatic potential (MEP) . Similarly, comparative studies of 3-chloro-2,4,5,6-tetrafluoropyridine have been performed using DFT to analyze vibrational spectra, NBO, and HOMO-LUMO energies, which are crucial for understanding the reactivity and stability of the molecule .

Chemical Reactions Analysis

The reactivity of chloro-difluoropyridines can be inferred from studies on similar compounds. For example, the reaction of nickel complexes with CO and MeLi to yield substituted tetrafluoropyridines suggests that 3-chloro-2,5-difluoropyridine could undergo similar C-C coupling reactions . The synthesis of bipyridyls from chloro-difluoro-iodopyridines through heating with copper indicates the potential for creating extended structures from such monomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-chloro-2,5-difluoropyridine can be deduced from related compounds. The thermodynamic properties, such as heat capacity, entropy, and enthalpy, of similar fluorinated pyridines have been calculated, providing a basis for understanding the behavior of 3-chloro-2,5-difluoropyridine under various conditions . The antimicrobial activities and DNA interaction of 2-chloro-6-(trifluoromethyl)pyridine also highlight the biological relevance of such compounds . Furthermore, the nonlinear optical properties and biological activities of bromo-difluorophenyl pyridine derivatives suggest that 3-chloro-2,5-difluoropyridine may also exhibit interesting electronic and biological properties .

Scientific Research Applications

Regioselective Functionalization and Carboxylation

3-Chloro-2,5-difluoropyridine has been explored for its potential in regioselective functionalization. Researchers applied the concept of "regioexhaustive substitution" to 2-fluoro-, 2,3-difluoro-, and 2,5-difluoropyridine. This process involved selective metalation and subsequent carboxylation, facilitated by using chlorine as a neighboring site activating protective group or trimethylsilyl as a neighboring site screening protective group. This approach yielded several fluorinated pyridinecarboxylic acids from each starting material, demonstrating the compound's versatility in organic synthesis (Bobbio & Schlosser, 2005).

Conversion into Various Derivatives for Industrial Use

Another study highlighted the transformation of 5-Chloro-2,3-difluoropyridine, an intermediate in the manufacturing process of an industrial pesticide, into various derivatives. These derivatives include 2,5-dichloro-3-fluoropyridine and others, which were subsequently converted into corresponding pyridinecarboxylic acids and iodopyridines through treatment with lithium diisopropylamide and carbon dioxide or iodine. This showcases the compound's role in creating a wide range of chemical products, indicating its significance in industrial chemical synthesis (Schlosser & Bobbio, 2002).

Utility in Polymer Chemistry and Organic Synthesis

The reaction of 3-Chlorotetrafluoropyridine with sodium azide has been studied for producing triazides. These compounds show promise as cross-linking reagents in polymer chemistry and as starting materials in organic synthesis, indicating the broad applicability of 3-Chloro-2,5-difluoropyridine derivatives in various chemical domains (Chapyshev, 2011).

Thermodynamic and Spectral Analysis

A study on 3-Chloro-2,4,5,6-tetrafluoropyridine focused on its thermodynamic properties and vibrational spectral analysis. Using density functional theory, researchers analyzed its molecular stability, bond strength, and charge transfer characteristics. This research contributes to understanding the fundamental properties of such compounds, which is crucial for their application in various scientific fields (Selvarani, Balachandran, & Vishwanathan, 2014).

Photoexcitation and Dissociation Dynamics

The dissociation dynamics of halogen-substituted pyridines, including 3-Chloro-2,4,5,6-tetrafluoropyridine, were studied following photoexcitation. This research provides insights into the fundamental chemical reactions and mechanisms of such compounds, which can be essential in fields like photochemistry and molecular physics (Srinivas & Upadhyaya, 2016).

Safety And Hazards

3-Chloro-2,5-difluoropyridine is classified as a dangerous substance. It is flammable and can cause severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, eye protection, and face protection .

Future Directions

Fluoropyridines, including 3-Chloro-2,5-difluoropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have found applications in the agrochemical and pharmaceutical industries . The development of fluorinated chemicals has been steadily increasing, and it is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

3-chloro-2,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF2N/c6-4-1-3(7)2-9-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKDHGGWYZLPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598458
Record name 3-Chloro-2,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,5-difluoropyridine

CAS RN

851179-00-5
Record name 3-Chloro-2,5-difluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851179-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-2,5-DIFLUOROPYRIDINE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Bobbio, T Rausis, M Schlosser - Chemistry–A European …, 2005 - Wiley Online Library
Starting from six industrially available fluorinated pyridines, an expedient access to all three tetrafluoropyridines (2–4), all six trifluoropyridines (5–10), and the five non‐commercial …
JM Jimenez, D Boyall, G Brenchley… - Journal of medicinal …, 2013 - ACS Publications
Protein kinase C θ (PKCθ) has a central role in T cell activation and survival; however, the dependency of T cell responses to the inhibition of this enzyme appears to be dictated by the …
Number of citations: 48 pubs.acs.org
MW Cartwright - 2006 - etheses.dur.ac.uk
Current approaches to drug discovery tends to involve the rapid analogue synthesis and testing of small, focused libraries of low molecular weight, structurally similar "drug-like" …
Number of citations: 1 etheses.dur.ac.uk
JS Scott, D Stead, B Barlaam, J Breed… - Journal of Medicinal …, 2023 - ACS Publications
Herein, we report the optimization of a meta-substituted series of selective estrogen receptor degrader (SERD) antagonists for the treatment of ER+ breast cancer. Structure-based …
Number of citations: 6 pubs.acs.org

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